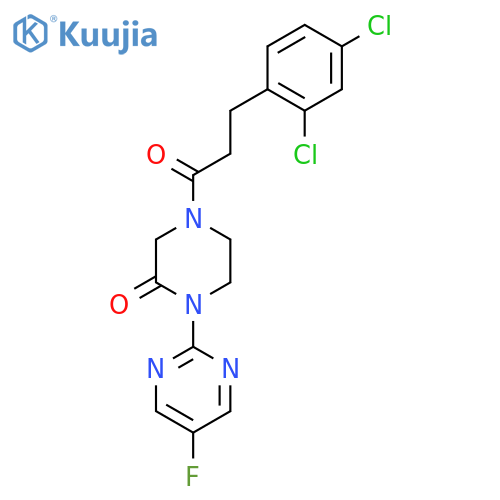Cas no 2320415-91-4 (4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one)

2320415-91-4 structure
商品名:4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- F6573-8368
- 2320415-91-4
- 4-(3-(2,4-dichlorophenyl)propanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- AKOS040705526
- 4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
-
- インチ: 1S/C17H15Cl2FN4O2/c18-12-3-1-11(14(19)7-12)2-4-15(25)23-5-6-24(16(26)10-23)17-21-8-13(20)9-22-17/h1,3,7-9H,2,4-6,10H2
- InChIKey: IDJUCGGOZYFXNQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1CCC(N1CC(N(C2N=CC(=CN=2)F)CC1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 396.0556093g/mol
- どういたいしつりょう: 396.0556093g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 66.4Ų
4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6573-8368-10μmol |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-1mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-40mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 40mg |
$210.0 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-20μmol |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-3mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-2mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-75mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 75mg |
$312.0 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-2μmol |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-50mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 50mg |
$240.0 | 2023-09-07 | ||
| Life Chemicals | F6573-8368-20mg |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
2320415-91-4 | 20mg |
$148.5 | 2023-09-07 |
4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one 関連文献
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
2320415-91-4 (4-3-(2,4-dichlorophenyl)propanoyl-1-(5-fluoropyrimidin-2-yl)piperazin-2-one) 関連製品
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 61389-26-2(Lignoceric Acid-d4)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
